4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a pyrazolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1-isobutyl-1H-pyrazole under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazolyl group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific electronic properties.
Biological Research: It serves as a ligand in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
Uniqueness
4-Chloro-6-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of the isobutyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may provide enhanced binding affinity and selectivity in biological systems compared to similar compounds .
Properties
Molecular Formula |
C11H13ClN4 |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
4-chloro-6-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)5-16-6-9(4-15-16)10-3-11(12)14-7-13-10/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
IDLZJVANWYWVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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